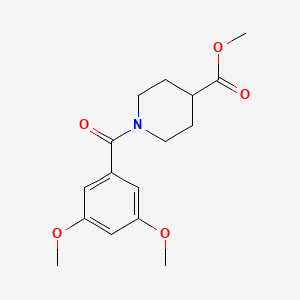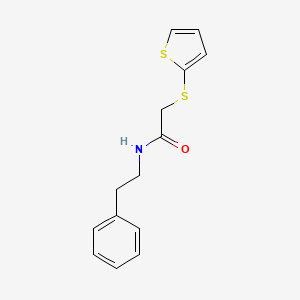
N-(2-phenylethyl)-2-(2-thienylthio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-phenylethyl)-2-(2-thienylthio)acetamide, also known as N-phenylthiourea, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and ethanol. N-phenylthiourea has been used in various fields of research, including pharmacology, biochemistry, and toxicology.
Aplicaciones Científicas De Investigación
N-(2-phenylethyl)-2-(2-thienylthio)acetamideurea has been used in various scientific research applications. It has been used as a reagent in the synthesis of other compounds. It has also been used as a model compound for studying the mechanism of action of thiourea derivatives. N-(2-phenylethyl)-2-(2-thienylthio)acetamideurea has been used in pharmacological research to study its effects on the central nervous system, cardiovascular system, and immune system. It has also been used in toxicological research to study its effects on various organs and tissues.
Mecanismo De Acción
The mechanism of action of N-(2-phenylethyl)-2-(2-thienylthio)acetamideurea is not fully understood. However, it is believed to act as an inhibitor of various enzymes and receptors. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. It has also been shown to inhibit the binding of ligands to various receptors, including the sigma receptor and the N-methyl-D-aspartate (NMDA) receptor.
Biochemical and Physiological Effects:
N-(2-phenylethyl)-2-(2-thienylthio)acetamideurea has been shown to have various biochemical and physiological effects. It has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. It has also been shown to have cardioprotective effects by reducing myocardial ischemia-reperfusion injury. N-(2-phenylethyl)-2-(2-thienylthio)acetamideurea has been shown to have immunomodulatory effects by reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-phenylethyl)-2-(2-thienylthio)acetamideurea has several advantages for lab experiments. It is a stable compound that is easy to handle and store. It is also readily available and relatively inexpensive. However, N-(2-phenylethyl)-2-(2-thienylthio)acetamideurea has some limitations for lab experiments. It has been shown to have low solubility in water, which can limit its use in aqueous solutions. It also has low bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the use of N-(2-phenylethyl)-2-(2-thienylthio)acetamideurea in scientific research. It can be used as a model compound for the development of new thiourea derivatives with improved pharmacological properties. It can also be used in the development of new drugs for the treatment of various diseases, including neurodegenerative diseases, cardiovascular diseases, and inflammatory diseases. Further studies are needed to fully understand the mechanism of action of N-(2-phenylethyl)-2-(2-thienylthio)acetamideurea and its potential applications in scientific research.
Métodos De Síntesis
N-(2-phenylethyl)-2-(2-thienylthio)acetamideurea can be synthesized by reacting phenylisothiocyanate with acetamide. This reaction can be carried out in the presence of a base such as sodium hydroxide. The product can be purified by recrystallization from ethanol. The yield of this reaction is typically high, and the purity of the product can be confirmed by melting point analysis and spectroscopic methods.
Propiedades
IUPAC Name |
N-(2-phenylethyl)-2-thiophen-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS2/c16-13(11-18-14-7-4-10-17-14)15-9-8-12-5-2-1-3-6-12/h1-7,10H,8-9,11H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHZGTEUANUQMIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenylethyl)-2-(2-thienylthio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

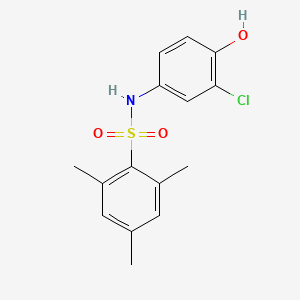
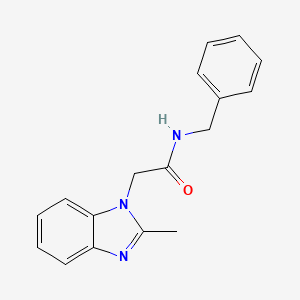

![1-[3-(4-fluorophenyl)acryloyl]-4-(2-pyridinyl)piperazine](/img/structure/B5878417.png)


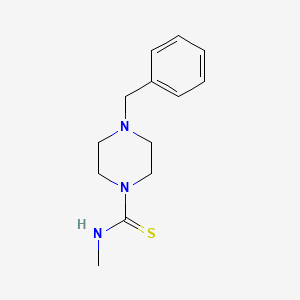
![7-methyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5878434.png)
![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N'-(2-phenylethyl)urea](/img/structure/B5878439.png)

![N-(4-methylphenyl)thieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B5878471.png)
![N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5878479.png)
![N-(tert-butyl)-2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5878481.png)
